molecular formula C15H12FNO2 B11122655 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone

2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone

Cat. No.: B11122655
M. Wt: 257.26 g/mol
InChI Key: UAJRSSSGNYNATI-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is a fluorine-containing heterocyclic compound. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group imparts distinct physicochemical characteristics, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-fluorobenzoyl chloride with appropriate amines under controlled conditions. One common method includes the use of triethylamine as a base in an inert solvent such as chloroform. The reaction proceeds via nucleophilic substitution, forming the desired benzoxazine ring .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-(2-Fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorobenzoyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 2,4’-Difluorobenzophenone

Comparison: 4-(2-Fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure combined with the fluorobenzoyl group. This combination imparts distinct reactivity and stability compared to other fluorinated benzoic acids and benzophenones. The presence of the benzoxazine ring enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C15H12FNO2/c16-12-6-2-1-5-11(12)15(18)17-9-10-19-14-8-4-3-7-13(14)17/h1-8H,9-10H2

InChI Key

UAJRSSSGNYNATI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F

Origin of Product

United States

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